3-(2,4-dimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(4-fluorophenyl)propanamide
Description
Properties
IUPAC Name |
3-[[2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-(4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O5S2/c1-13-5-10-17(14(2)19(13)23(3)29(4,25)26)30(27,28)21-12-11-18(24)22-16-8-6-15(20)7-9-16/h5-10,21H,11-12H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMWASOTPMJFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)NC2=CC=C(C=C2)F)C)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,4-dimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(4-fluorophenyl)propanamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple functional groups, including sulfonamides and fluorinated phenyl groups. Its molecular formula is , with a molecular weight of approximately 393.48 g/mol.
Sulfonamides generally exert their effects through the inhibition of bacterial folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase , which is crucial in the bacterial synthesis pathway for folate. The presence of fluorine and methylsulfonamide groups may enhance the compound's affinity for this enzyme, potentially leading to increased antibacterial activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives possess significant antimicrobial properties. The specific compound has shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
Table 1: Antimicrobial Efficacy Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 4 |
| Pseudomonas aeruginosa | 16 |
| Streptococcus pneumoniae | 2 |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The results indicate a moderate cytotoxic profile, suggesting potential applications in targeted therapies.
Table 2: Cytotoxicity Results on Mammalian Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 35 |
Case Studies
- Case Study on Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated various sulfonamide derivatives against resistant bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus, particularly in combination with other antibiotics, enhancing its therapeutic potential.
- Case Study on Cancer Cell Lines : Research highlighted in Cancer Letters investigated the effects of sulfonamide derivatives on cancer cell proliferation. The compound exhibited an ability to inhibit the growth of MCF-7 breast cancer cells through apoptosis induction.
Q & A
Q. What are the critical steps and analytical methods for synthesizing 3-(2,4-dimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(4-fluorophenyl)propanamide with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, including sulfonamide coupling and amide bond formation. Key steps:
- Use of coupling agents like EDC/HOBt for amide bond formation under nitrogen atmosphere .
- Temperature control (e.g., 0–25°C) and solvent selection (DMF, dichloromethane) to optimize yields .
- Purification via column chromatography or preparative HPLC. Structural confirmation requires -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify functional groups and purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies proton environments (e.g., aromatic protons from 4-fluorophenyl at δ 7.2–7.4 ppm; methyl groups at δ 2.1–2.5 ppm). -NMR confirms carbonyl (δ ~170 ppm) and sulfonamide carbons .
- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. How do the functional groups in this compound influence its solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : The sulfonamide and fluorophenyl groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduce aqueous solubility. Solubility can be improved via co-solvents (e.g., PEG-400) .
- Stability : Hydrolytic stability of the amide bond is pH-dependent. Buffered solutions (pH 6–8) and inert atmospheres (N) prevent degradation during storage .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding interactions of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electron distribution to predict sulfonamide group reactivity (e.g., nucleophilic attack at sulfur) .
- Molecular Docking : Simulates interactions with enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonding between the fluorophenyl group and active-site residues .
- MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments .
Q. What strategies address contradictions in biological activity data across studies (e.g., IC variability)?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and consistent cell lines .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects, incubation time) .
- Orthogonal Assays : Validate activity via complementary methods (e.g., SPR for binding affinity vs. cell-based assays) .
Q. How does the substitution pattern on the phenyl rings modulate biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- 4-Fluorophenyl : Enhances metabolic stability and target affinity via hydrophobic and electrostatic interactions .
- 2,4-Dimethyl Group : Steric effects may reduce off-target binding. Compare analogs with mono-methyl or halogen substitutions .
- Synthetic Modifications : Introduce substituents via Suzuki-Miyaura coupling or electrophilic aromatic substitution to test activity trends .
Q. What are the degradation pathways and major metabolites of this compound under physiological conditions?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major pathways:
- Oxidative Dealkylation : Cleavage of N-methyl groups on sulfonamide .
- Hydrolysis : Amide bond cleavage to yield 4-fluoroaniline derivatives .
- Stability Testing : Monitor degradation in simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) to guide formulation .
Methodological Resources
- Synthesis Optimization : Refer to coupling reagent selection (EDC/HOBt) and solvent systems in .
- Computational Modeling : Utilize ICReDD’s reaction path search tools for reaction design .
- Biological Assays : Protocols for enzyme inhibition and cell viability assays in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
